molecular formula C6H2ClF4N B1403614 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine CAS No. 1227599-29-2

4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine

Cat. No. B1403614
M. Wt: 199.53 g/mol
InChI Key: NNZZJPHSGMVJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine, also known as 4-CF-TFP, is a halogenated pyridine compound that has recently gained attention for its potential applications in pharmaceuticals and in the laboratory. This compound is a derivative of the naturally occurring pyridine, and is composed of a nitrogen atom surrounded by four carbon atoms and two fluorine atoms. 4-CF-TFP has been used in the synthesis of many different compounds and is a promising starting material for further research.

Mechanism Of Action

The mechanism of action of 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting the activity of COX-2, 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine may reduce inflammation and pain.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine are not yet fully understood. However, it is believed that the compound may have anti-inflammatory and analgesic properties. In addition, 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine may reduce inflammation and pain.

Advantages And Limitations For Lab Experiments

The main advantages of using 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine in laboratory experiments are its low cost and ease of synthesis. In addition, the compound is relatively stable and can be stored for long periods of time in the laboratory. The main limitation of using 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine in laboratory experiments is that the compound is not yet fully understood and its mechanism of action is still not fully understood.

Future Directions

There are a number of potential future directions for 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine research. One possible direction is to further explore the compound’s mechanism of action and its potential applications in drug delivery systems. In addition, further research could be conducted to explore the compound’s potential anti-inflammatory and analgesic properties. Finally, further research could be conducted to explore the potential applications of 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine in other areas, such as agriculture and food science.

Scientific Research Applications

4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine has been studied for its potential applications in scientific research. It has been used in the synthesis of several different compounds, including the anti-inflammatory drug celecoxib. It has also been used to synthesize a number of other compounds, such as the anti-cancer drug lapatinib and the antidiabetic drug glimepiride. In addition, 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine has been used to synthesize a number of compounds that have potential applications in drug delivery systems.

properties

IUPAC Name

4-chloro-2-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZZJPHSGMVJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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